molecular formula C17H27Cl2NO B14005969 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol CAS No. 5431-55-0

2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol

Cat. No.: B14005969
CAS No.: 5431-55-0
M. Wt: 332.3 g/mol
InChI Key: MUIYBHKUNWBBCC-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group. The compound’s structure includes a dibutylamino group and a dichloromethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol typically involves the reaction of 4,5-dichloro-2-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine or alcohol groups.

    Substitution: Halogen atoms in the dichloromethylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, while the dichloromethylphenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
  • 2-(Dimethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
  • 2-(Dibutylamino)-1-(4-chloro-2-methylphenyl)ethanol

Uniqueness

2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is unique due to the presence of both dibutylamino and dichloromethylphenyl groups

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

5431-55-0

Molecular Formula

C17H27Cl2NO

Molecular Weight

332.3 g/mol

IUPAC Name

2-(dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol

InChI

InChI=1S/C17H27Cl2NO/c1-4-6-8-20(9-7-5-2)12-17(21)14-11-16(19)15(18)10-13(14)3/h10-11,17,21H,4-9,12H2,1-3H3

InChI Key

MUIYBHKUNWBBCC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=C(C=C1C)Cl)Cl)O

Origin of Product

United States

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